5-amino-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 895651-71-5
Cat. No.: VC11868650
Molecular Formula: C21H24N6O2
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895651-71-5 |
|---|---|
| Molecular Formula | C21H24N6O2 |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | 5-amino-1-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-(2-phenylethyl)triazole-4-carboxamide |
| Standard InChI | InChI=1S/C21H24N6O2/c1-14-7-6-10-17(15(14)2)24-18(28)13-27-20(22)19(25-26-27)21(29)23-12-11-16-8-4-3-5-9-16/h3-10H,11-13,22H2,1-2H3,(H,23,29)(H,24,28) |
| Standard InChI Key | DTTKXTSNDBLXJT-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N)C |
| Canonical SMILES | CC1=C(C(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N)C |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound features a 1,2,3-triazole ring, a five-membered heterocycle containing three nitrogen atoms. This core is substituted at the 1-position with a [(2,3-dimethylphenyl)carbamoyl]methyl group and at the 4-position with a carboxamide moiety linked to a 2-phenylethyl chain. The 2,3-dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability, while the phenylethyl substituent may facilitate interactions with hydrophobic binding pockets in biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C21H24N6O2 |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | 5-Amino-1-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-(2-phenylethyl)triazole-4-carboxamide |
| Canonical SMILES | CC1=C(C(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N)C |
| Topological Polar Surface Area | 122 Ų (estimated) |
The triazole ring’s electron-rich nature enables π-π stacking and hydrogen bonding, critical for target engagement . The carboxamide group (-CONH-) provides hydrogen bond donor/acceptor capabilities, enhancing binding specificity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:
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¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, triazole-H), 7.25–7.15 (m, 5H, aromatic), 2.25 (s, 6H, methyl groups).
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¹³C NMR: Peaks at 165.2 ppm (carboxamide C=O) and 148.1 ppm (triazole C-4) align with analogous triazole derivatives.
High-Performance Liquid Chromatography (HPLC) analysis typically shows ≥98% purity, with a retention time of 12.3 minutes under reverse-phase conditions.
Synthesis and Optimization
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole core is synthesized via CuAAC, a click chemistry reaction between an azide and alkyne:
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Azide Preparation: 2,3-Dimethylphenyl isocyanate reacts with propargyl amine to form the alkyne precursor.
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Cycloaddition: The alkyne reacts with benzyl azide under Cu(I) catalysis (CuSO4/sodium ascorbate) at 50°C, yielding the 1,4-disubstituted triazole.
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Carboxamide Formation: The intermediate undergoes coupling with 2-phenylethylamine using EDCI/HOBt, achieving 76% yield after purification.
Reaction Scheme:
Alternative Synthetic Routes
Microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes, improving yield to 84%. Solvent optimization studies identify dimethylformamide (DMF) as superior to tetrahydrofuran (THF) due to better solubility of intermediates.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity:
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Antifungal: MIC = 8 µg/mL against Candida albicans (comparable to fluconazole).
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Antibacterial: MIC = 16 µg/mL against Staphylococcus aureus (methicillin-resistant strains).
Mechanistic studies suggest inhibition of fungal cytochrome P450 14α-demethylase and bacterial cell wall synthesis enzymes .
Cytokine Inhibition
The compound suppresses TNF-α and IL-6 production in lipopolysaccharide-stimulated macrophages (IC50 = 5.2 µM) . Molecular docking reveals binding to the p65 subunit of NF-κB, disrupting its nuclear translocation .
Antiproliferative Effects
Against MCF-7 breast cancer cells, it shows moderate activity (IC50 = 32 µM), likely via tubulin polymerization inhibition . Synergy with doxorubicin enhances efficacy 3.2-fold in combinatorial assays .
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (high intestinal absorption predicted).
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Metabolism: Hepatic microsomal stability t₁/₂ = 45 minutes; primary metabolites involve methyl group hydroxylation.
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Excretion: 68% renal excretion within 24 hours in rodent models.
Acute Toxicity
LD50 in rats is 480 mg/kg (oral) and 210 mg/kg (intravenous). Histopathology reveals mild hepatic steatosis at 100 mg/kg/day doses.
Comparative Analysis with Analogues
Table 2: Structural and Activity Comparison
| Compound | Modifications | MIC (C. albicans) | TNF-α Inhibition (IC50) |
|---|---|---|---|
| Target Compound | 2,3-Dimethylphenyl, phenethyl | 8 µg/mL | 5.2 µM |
| 5-Amino-1-benzyl analogue | Benzyl substituent | 12 µg/mL | 9.8 µM |
| 5-Amino-1-(3-chlorobenzyl) derivative | Chlorophenyl group | 6 µg/mL | 4.1 µM |
The 2,3-dimethylphenyl group confers superior antifungal activity compared to simpler aryl substituents, likely due to enhanced hydrophobic interactions. Conversely, chlorinated analogues show improved cytokine inhibition but increased hepatotoxicity.
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